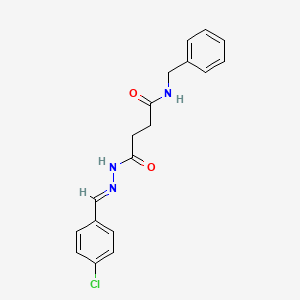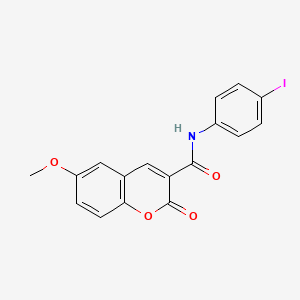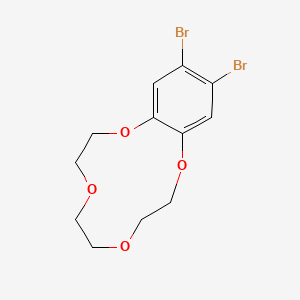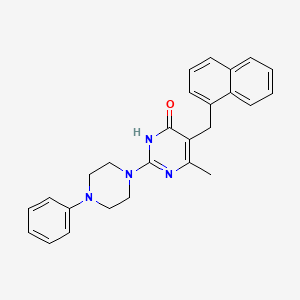![molecular formula C22H25N5O2 B11111773 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11111773.png)
7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, starting with the preparation of key intermediates such as pyrimidinylguanidinesVariations in position 4 are made available by regioselective introduction of various substituents via triazine ring closure with corresponding aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents at positions 2, 4, and 7. Examples include:
Uniqueness
The uniqueness of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H25N5O2/c1-4-18-16(2)24-22-26(19-10-5-6-11-20(19)29-3)14-25(15-27(22)21(18)28)13-17-9-7-8-12-23-17/h5-12H,4,13-15H2,1-3H3 |
InChI Key |
JYGJGQQFIRPCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=N3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B11111694.png)
![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B11111700.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide](/img/structure/B11111712.png)
![N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B11111714.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B11111722.png)

![Ethyl 2-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11111757.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11111765.png)
![1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B11111774.png)

![N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11111781.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11111796.png)
